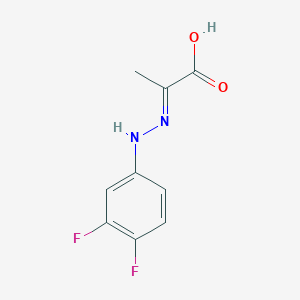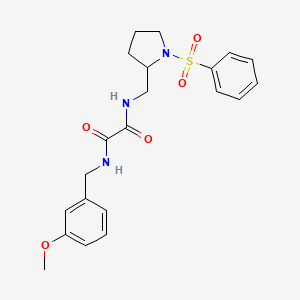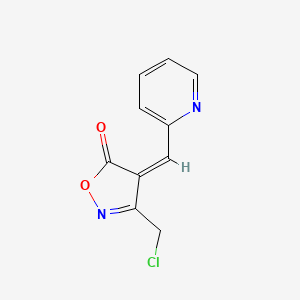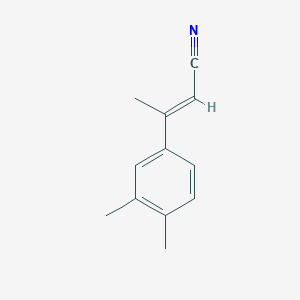![molecular formula C21H41NO2 B12342026 (E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide](/img/structure/B12342026.png)
(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide, also known as oleamide, is a fatty acid primary amide. It is a naturally occurring compound found in the cerebrospinal fluid of sleep-deprived animals. Oleamide has been studied for its potential role in inducing sleep and its various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Oleamide can be synthesized through the reaction of oleic acid with ammonia or an amine under dehydrating conditions. The reaction typically involves heating oleic acid with ammonia gas or an amine in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate oleoyl chloride, which then reacts with ammonia or the amine to form oleamide.
Industrial Production Methods
Industrial production of oleamide often involves the catalytic hydrogenation of oleic acid followed by amidation. The process typically uses a metal catalyst such as palladium on carbon (Pd/C) to hydrogenate oleic acid to stearic acid, which is then reacted with ammonia or an amine to produce oleamide. This method allows for large-scale production of oleamide with high purity.
化学反応の分析
Types of Reactions
Oleamide undergoes various chemical reactions, including:
Oxidation: Oleamide can be oxidized to form oleic acid and other oxidation products.
Reduction: Reduction of oleamide can yield the corresponding amine and alcohol.
Substitution: Oleamide can undergo substitution reactions with halogens or other electrophiles to form substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Oleic acid and other carboxylic acids.
Reduction: Corresponding amine and alcohol.
Substitution: Substituted amides with various functional groups.
科学的研究の応用
Chemistry: Oleamide is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: It has been studied for its role in sleep regulation and its effects on the central nervous system.
Medicine: Oleamide has potential therapeutic applications in treating sleep disorders and neurological conditions.
Industry: It is used as a slip agent in the production of polyethylene and polypropylene films, improving the processing and handling of these materials.
作用機序
Oleamide exerts its effects through various molecular targets and pathways. It is known to interact with G-protein coupled receptors (GPCRs) and ion channels in the central nervous system. Oleamide can modulate the activity of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), leading to its sedative and sleep-inducing effects. Additionally, oleamide has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids, thereby enhancing the signaling of these bioactive lipids.
類似化合物との比較
Oleamide can be compared with other fatty acid amides such as:
Stearamide: Similar in structure but lacks the double bond present in oleamide.
Palmitamide: A shorter chain fatty acid amide with similar properties.
Linoleamide: Contains two double bonds, making it more unsaturated than oleamide.
Oleamide is unique due to its specific biological activities and its role in sleep regulation, which distinguishes it from other fatty acid amides.
特性
分子式 |
C21H41NO2 |
|---|---|
分子量 |
339.6 g/mol |
IUPAC名 |
(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10+/t20-/m0/s1 |
InChIキー |
IPVYNYWIRWMRHH-CFGKVWFZSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N[C@@H](C)CO |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12341949.png)

![6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341956.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B12341965.png)


![N-(5-fluoro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12341981.png)
![4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341992.png)


![4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B12342007.png)
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12342009.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12342018.png)
